An In-depth Technical Guide to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: Synthesis, Characterization, and Applications
Introduction
2-(Chloromethyl)-5-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural features—a reactive chloromethyl group and an electron-donating methoxy group on a pyridine scaffold—make it an exceptionally versatile reagent. This guide provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of proton pump inhibitors (PPIs). The information herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
2-(Chloromethyl)-5-methoxypyridine hydrochloride is the hydrochloride salt of its free base, 2-(chloromethyl)-5-methoxypyridine. The protonation of the pyridine nitrogen enhances the compound's stability and modulates its reactivity, making it a preferred form for storage and handling.
Chemical Structure
The molecular structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methoxy group (-OCH₃). The hydrochloride salt form involves the protonation of the pyridine nitrogen atom, with a chloride counter-ion.
Caption: Chemical structure of 2-(Chloromethyl)-5-methoxypyridine hydrochloride.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂NO | |
| Molecular Weight | 194.06 g/mol | |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | ~128-131 °C | [3] |
| Solubility | Soluble in water, methanol; slightly soluble in chloroform | [2][3] |
| CAS Number | 1000023-38-0 |
Synthesis and Purification
The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common laboratory-scale synthesis starts from the corresponding hydroxymethyl precursor.
Synthetic Pathway: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine
The primary transformation is the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Caption: General synthetic scheme for the preparation of the target compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and available equipment.
Objective: To synthesize 2-(chloromethyl)-5-methoxypyridine hydrochloride.
Materials:
-
2-(Hydroxymethyl)-5-methoxypyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)-5-methoxypyridine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
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Rationale: The reaction with thionyl chloride is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent thermal decomposition, and minimize the formation of undesired byproducts.
-
-
Reagent Addition: Add thionyl chloride (1.05-1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-45 minutes.
-
Rationale: Dropwise addition ensures that the heat generated can be effectively dissipated by the cooling bath, preventing a dangerous thermal runaway. The slight excess of thionyl chloride ensures complete conversion of the starting alcohol.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude hydrochloride salt.
-
-
Purification:
-
Suspend the crude solid in hexane and stir vigorously for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold hexane to remove any non-polar impurities.
-
Dry the purified white solid under vacuum.
-
Rationale: This process, known as trituration, effectively removes unreacted starting material and other organic-soluble impurities. The hydrochloride salt is insoluble in non-polar solvents like hexane, allowing for its selective isolation.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the -CH₂Cl protons (~4.7 ppm).- A singlet for the -OCH₃ protons (~3.9 ppm).- Aromatic protons on the pyridine ring with characteristic shifts and coupling patterns. |
| ¹³C NMR | - A signal for the chloromethyl carbon (~45 ppm).- A signal for the methoxy carbon (~56 ppm).- Signals for the aromatic carbons of the pyridine ring. |
| FT-IR (KBr) | - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching from the pyridine ring.- C-O stretching from the methoxy group.- C-Cl stretching. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. |
Note: Exact chemical shifts (ppm) may vary depending on the solvent and instrument used.
The combination of these techniques provides a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups and the overall structural integrity.[4]
Applications in Drug Development
The primary utility of 2-(chloromethyl)-5-methoxypyridine hydrochloride lies in its function as an electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.
Mechanism of Action in Nucleophilic Substitution
The compound readily participates in Sₙ2 reactions. A nucleophile (e.g., a thiol, amine, or alcohol) attacks the carbon of the chloromethyl group, displacing the chloride ion.
Caption: Generalized Sₙ2 reaction mechanism involving the title compound.
Case Study: Synthesis of Proton Pump Inhibitors (PPIs)
2-(Chloromethyl)-5-methoxypyridine hydrochloride and its analogs are critical intermediates in the synthesis of widely used anti-ulcer drugs like omeprazole and esomeprazole.[5][6] In this synthesis, the pyridine derivative is coupled with a benzimidazole thiol derivative.
The reaction involves the deprotonation of the thiol on the benzimidazole core to form a potent thiolate nucleophile. This nucleophile then attacks the electrophilic chloromethyl group of the pyridine intermediate, forming the key thioether linkage that constitutes the backbone of the final drug molecule.[5][6] This coupling reaction is a cornerstone of PPI manufacturing.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[2][8] Avoid creating dust.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[3]
Conclusion
2-(Chloromethyl)-5-methoxypyridine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and development. Its well-defined reactivity, established synthetic routes, and critical role in the production of essential medicines underscore its importance. This guide has provided a comprehensive overview of its core technical aspects, from synthesis to application, equipping researchers with the knowledge needed to leverage this versatile molecule effectively and safely in their scientific pursuits.
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